molecular formula C14H19ClN2O4S B5724379 N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B5724379
M. Wt: 346.8 g/mol
InChI Key: ISSCPDOAAQGXHG-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a synthetic small molecule characterized by a piperidine ring substituted at the 1-position with a methylsulfonyl group and at the 4-position with a carboxamide moiety linked to a 3-chloro-4-methoxyphenyl aromatic system. The methylsulfonyl group enhances metabolic stability, while the chloro-methoxyphenyl substituent may influence target binding affinity. Structural analogs of this compound often vary in the position of the carboxamide group on the piperidine ring or in the nature of the sulfonyl substituent, leading to distinct physicochemical and biological profiles.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-21-13-4-3-11(9-12(13)15)16-14(18)10-5-7-17(8-6-10)22(2,19)20/h3-4,9-10H,5-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSCPDOAAQGXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, a compound with notable structural features, has garnered interest in various fields of biomedical research due to its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is C13H16ClN2O3SC_{13}H_{16}ClN_{2}O_{3}S, and it possesses a piperidine core substituted with a methoxy and a chloro group, along with a methylsulfonyl moiety. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity which can affect various biochemical pathways crucial for cellular function.
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines by activating pathways involving pro-apoptotic proteins such as p53 and Bax .
  • Receptor Modulation : It may act as a modulator of certain receptors, enhancing or inhibiting their signaling pathways, which is significant for therapeutic applications.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For example:

  • Cytotoxic Effects : Compounds similar in structure have shown cytotoxic effects against various hematological malignancies, including myeloma and leukemia. They were found to reduce cell viability significantly while promoting the expression of apoptosis-related genes .
  • Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to target proteins involved in cancer progression, indicating their potential as therapeutic agents .

Antibacterial Activity

The antibacterial properties of related compounds have also been investigated. Some studies indicate that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Inhibition Zones : The antibacterial efficacy was measured by the size of inhibition zones against bacterial strains like E. coli and Staphylococcus aureus, showing promising results for certain derivatives .

Research Findings Summary

Study FocusFindings
Anticancer ActivityInduces apoptosis in cancer cell lines; enhances expression of p53 and Bax
Enzyme InteractionInhibits specific enzymes affecting metabolic pathways
Antibacterial ActivityExhibits varied antibacterial effects against E. coli and Staphylococcus aureus

Case Studies

  • Anticancer Study : A study involving a series of piperidine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The derivatives were tested for their ability to induce apoptosis, with results showing increased mRNA levels of apoptotic markers in treated cells .
  • Antibacterial Evaluation : Another investigation assessed the antibacterial properties of synthesized compounds similar to this compound. The study found that certain derivatives showed effective inhibition against Streptococcus mutans, highlighting their potential use in treating bacterial infections .

Comparison with Similar Compounds

N-(3-Chloro-4-Methoxyphenyl)-1-(Methylsulfonyl)-3-Piperidinecarboxamide

This isomer (3-piperidinecarboxamide) differs in the position of the carboxamide group (3 vs. 4 on the piperidine ring). Computational studies suggest that the 4-position carboxamide in the target compound allows better spatial alignment with hydrophobic binding pockets in kinase targets, whereas the 3-isomer exhibits reduced solubility due to altered hydrogen-bonding capacity .

1-(3-Benzoylbenzoyl)-N-(3-Chloro-4-Methoxyphenyl)Piperidine-3-Carboxamide (Compound 8b)

This analog replaces the methylsulfonyl group with a 3-benzoylbenzoyl substituent at the 1-position of the piperidine ring. The bulky benzoyl group increases molecular weight (477.2 g/mol vs. ~345 g/mol for the target compound) and logP (predicted >4 vs. However, its synthesis yield (73%) is lower than typical yields for methylsulfonyl analogs, attributed to steric hindrance during coupling .

Sulfonyl Group Modifications

N-(3-Chloro-4-Methoxyphenyl)-1-(2-Methyl-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-6-Sulfonyl)Piperidine-4-Carboxamide

This analog features a benzoxazine-sulfonyl group instead of methylsulfonyl. 45 nM for the target compound in preliminary assays). However, its larger size (MW = 561.5 g/mol) reduces aqueous solubility (<0.1 mg/mL vs. ~1.2 mg/mL for the target compound) .

Functional Group Replacements

1-Acetyl-N-(6-Chloro-1,3-Benzothiazol-2-Yl)-4-Piperidinecarboxamide

Replacing the methylsulfonyl group with acetyl and the 3-chloro-4-methoxyphenyl with a benzothiazole ring alters the electronic profile. The acetyl group reduces metabolic stability (t₁/₂ = 1.2 hours in human liver microsomes vs. 4.5 hours for the target compound), while the benzothiazole enhances fluorescence properties, enabling cellular imaging applications .

Comparative Data Table

Compound Name Piperidine Substituent (Position) Sulfonyl/Other Group Molecular Weight (g/mol) logP Solubility (mg/mL) Key Biological Property
N-(3-Chloro-4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide (Target) Carboxamide (4) Methylsulfonyl (1) ~345 ~2.5 1.2 Kinase inhibition (IC₅₀ = 45 nM)
N-(3-Chloro-4-methoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide Carboxamide (3) Methylsulfonyl (1) ~345 ~2.8 0.8 Reduced target binding affinity
1-(3-Benzoylbenzoyl)-N-(3-chloro-4-methoxyphenyl)piperidine-3-carboxamide Carboxamide (3) 3-Benzoylbenzoyl (1) 477.2 >4 <0.5 High lipophilicity
Benzoxazine-sulfonyl analog Carboxamide (4) Benzoxazine-sulfonyl (1) 561.5 ~3.7 <0.1 Enhanced kinase affinity (IC₅₀ = 12 nM)
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide Carboxamide (4) Acetyl (1) ~360 ~3.0 0.3 Fluorescent imaging utility

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